IV2Fuc,III6neuac-lcose4

説明

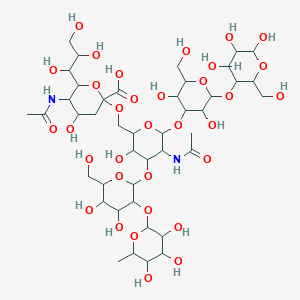

IV²Fuc,III⁶NeuAc-LcOse⁴ is a fucosylated and sialylated neolacto-series glycosphingolipid (GSL) characterized by a lacto-N-neotetraose (nLc4)core. Its structure includes aα2-linked fucose (Fuc)residue at the terminal galactose (position IV) and aα6-linked N-acetylneuraminic acid (NeuAc) **residue at the third glucose (position III), forming a hybrid branched glycan (Fig. 1). This compound is associated with carcinogenesis, where it emerges as a minor acidic GSL component during malignant transformation, as observed in colorectal cancer cells (CCs) . Its expression correlates with the downregulation of classical ganglio-series GSLs (e.g., GM1, GD1a) and the upregulation of neolacto-series structures, suggesting a role in tumorigenic signaling or cell adhesion .

特性

分子式 |

C43H72N2O33 |

|---|---|

分子量 |

1145.0 g/mol |

IUPAC名 |

5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)30(63)39(69-10)77-36-27(60)23(56)15(6-47)72-41(36)75-33-20(45-12(3)51)38(76-35-24(57)16(7-48)71-40(31(35)64)74-32-17(8-49)70-37(65)29(62)28(32)61)73-18(25(33)58)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67) |

InChIキー |

SVGYXIPPIWWVJC-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)COC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

This compoundは、次を含むさまざまな化学反応を受けることができます。

酸化: この反応は、単糖ユニットのヒドロキシル基を変性させることができます。

還元: この反応は、カルボニル基をヒドロキシル基に還元することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の触媒が含まれます。 条件は、目的の変換に応じて異なる場合があり、温度、pH、および溶媒の選択が含まれます.

主要な製品

これらの反応から形成される主要な製品は、this compound構造に対して行われた特定の修飾によって異なります。 たとえば、酸化はウロン酸の形成につながる可能性があり、還元はアルディトールの形成につながる可能性があります.

化学反応の分析

Types of Reactions

IV2Fuc,III6neuac-lcose4 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, pH, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may lead to the formation of uronic acids, while reduction may yield alditols .

科学的研究の応用

IV2Fuc,III6neuac-lcose4は、科学研究において幅広い用途があります。

化学: グリコシル化反応と炭水化物化学を研究するためのモデル化合物として使用されます。

生物学: 細胞間認識、シグナル伝達、接着プロセスに役割を果たします。

医学: 特定の細胞タイプを標的とし、免疫応答を調節する可能性のある治療的用途があります。

作用機序

類似の化合物との比較

類似の化合物

シアルイル-ラクト-N-テトラオース: 構造が似ていますが、フコースユニットがありません。

ラクト-N-フコペンタオース: 似ていますが、シアル酸ユニットがありません。

ラクト-N-ネオテトラオース: 似ていますが、結合パターンが異なります.

独自性

This compoundは、シアル酸とフコースユニットの特定の組み合わせによりユニークです。これは、独特の生物学的特性を与えます。 この組み合わせにより、グリカン結合タンパク質との独自の相互作用に関与することが可能になり、特定の研究および治療的用途に役立ちます.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and biological roles of IV²Fuc,III⁶NeuAc-LcOse⁴ and related GSLs:

Key Findings

Sialylation Patterns: Unlike LST a/b (monosialylated lacto-series GSLs), IV²Fuc,III⁶NeuAc-LcOse⁴ combines dual modifications (fucosylation + sialylation). This hybrid structure may enhance its binding to lectins or immune receptors in cancer microenvironments . In contrast, FGSLs like IV²FucGA1 in germ cells lack sialylation but incorporate highly unsaturated fatty acids, which alter membrane fluidity and stabilize Sertoli-germ cell interactions .

Biological Context :

- IV²Fuc,III⁶NeuAc-LcOse⁴ is upregulated in malignancy , whereas ganglio-series GSLs (GM1, GD1a) are suppressed . This inverse relationship highlights a metabolic shift toward neolacto-series synthesis in cancer.

- FGSLs in germ cells are critical for fertility, suggesting that fucosylation alone (without sialylation) can drive specialized membrane functions .

Sulfated variants (e.g., A12 in CCs) share structural similarities but exhibit distinct mass spectrometry profiles, indicating functional divergence .

Research Implications and Limitations

- Cancer Biomarker Potential: IV²Fuc,III⁶NeuAc-LcOse⁴’s specificity in carcinogenesis warrants exploration as a diagnostic or prognostic marker, though its low abundance in tissues complicates detection .

- Functional Overlap with FGSLs : Despite structural differences, both IV²Fuc,III⁶NeuAc-LcOse⁴ and germ-cell FGSLs rely on fucosylation to mediate cell-cell interactions, suggesting conserved roles for α2-Fuc in membrane stabilization .

生物活性

IV2Fuc,III6neuac-lcose4, a tetrasaccharide, is an oligosaccharide characterized by its unique structure that includes fucose (Fuc), N-acetylneuraminic acid (Neu5Ac), and glucose (Glc) components. This compound has garnered attention in the field of glycobiology due to its potential biological activities, particularly in cell signaling, immune response modulation, and pathogen interaction.

Structure and Composition

The structural formula of this compound can be represented as follows:

- Components :

- Fucose (Fuc) : A deoxy sugar that plays a critical role in cellular interactions.

- N-acetylneuraminic acid (Neu5Ac) : A sialic acid that is important for various biological processes, including cell recognition and signaling.

- Glucose (Glc) : A fundamental monosaccharide involved in energy metabolism.

Table 1: Structural Composition of this compound

| Component | Type | Role in Biological Activity |

|---|---|---|

| Fucose | Monosaccharide | Cell adhesion and immune modulation |

| N-acetylneuraminic acid | Sialic acid | Cell signaling and pathogen recognition |

| Glucose | Monosaccharide | Energy source and structural component |

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with cells and pathogens.

Immune Modulation

Research indicates that this compound may enhance immune responses by interacting with specific receptors on immune cells. The presence of fucose is particularly significant as it has been shown to influence leukocyte trafficking and activation.

- Case Study : In a study examining the effects of fucosylated oligosaccharides on dendritic cells, it was found that this compound increased the expression of co-stimulatory molecules, enhancing T-cell activation.

Pathogen Interaction

The compound's structure enables it to interact with various pathogens. For instance, sialic acids are known to play a role in viral entry into host cells.

- Case Study : A study on influenza virus showed that this compound could inhibit viral attachment to host cells by blocking the sialic acid-binding sites on the viral hemagglutinin protein.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Receptor Binding : The fucose and sialic acid residues bind to specific receptors on immune cells and pathogens.

- Cell Signaling : Binding events trigger intracellular signaling cascades that modulate cellular responses.

- Alteration of Cellular Adhesion : The compound influences the adhesion properties of cells, thereby affecting migration and localization within tissues.

Research Findings

Recent studies have provided insights into the potential therapeutic applications of this compound:

- Antiviral Properties : The ability to inhibit viral entry suggests potential use in antiviral therapies.

- Immunotherapy : Its role in enhancing immune responses positions it as a candidate for immunotherapeutic strategies against cancers and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。